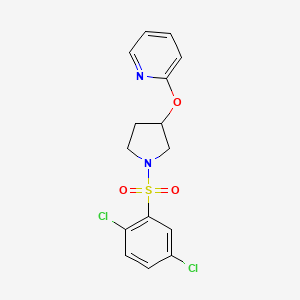
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a sulfonyl group, a dichlorophenyl group, and a pyridine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the pyrrolidine ring is a versatile scaffold for biologically active compounds . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of sulfonated tetrahydropyridine derivatives, including sulfonated pyrrolidine, has been achieved through a radical reaction involving sulfur dioxide and aryldiazonium tetrafluoroborates. This process occurs efficiently in dichloroethane without the need for catalysts or additives, yielding sulfonated tetrahydropyridine derivatives in moderate to good yields (An & Wu, 2017).
- A method for synthesizing pyrrolidines mimicking a 1,3-dipolar cycloaddition process has been developed. This involves the addition of γ-chlorocarbanions to electron-deficient formal imines, leading to substituted pyrrolidines (Mąkosza & Judka, 2005).
- The acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols produces new 1-(arylsulfonyl)pyrrolidines. This reaction proceeds under mild conditions and offers a method for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).
Applications in Catalysis and Material Science
- Dinuclear Cu(I) complexes incorporating acetylide-functionalized pyridinyl ligands have been synthesized. These complexes are soluble in common organic solvents and have shown moderate power conversion efficiency in dye-sensitized solar cells (Jayapal et al., 2018).
- Magnetically separable graphene oxide anchored with sulfonic acid demonstrated high catalytic activity for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles. The catalytic system could be reused multiple times without significant loss of performance (Zhang et al., 2016).
Biological and Pharmacological Studies
- Stereoisomers of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, have been studied for their distinct functional, electrophysiological, and binding properties. This research provides insights into the cardiac stereoselectivity and vascular stereospecificity of these compounds (Carosati et al., 2009).
properties
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c16-11-4-5-13(17)14(9-11)23(20,21)19-8-6-12(10-19)22-15-3-1-2-7-18-15/h1-5,7,9,12H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKYOIFMZJYVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

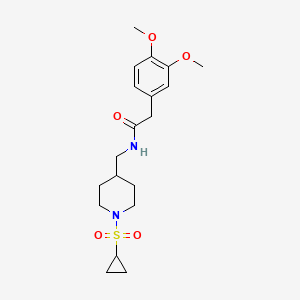
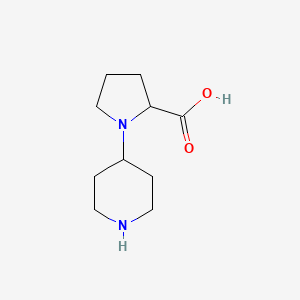
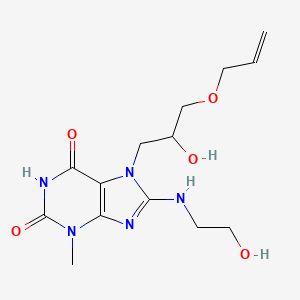
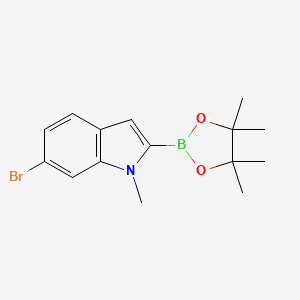
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2947490.png)
![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)
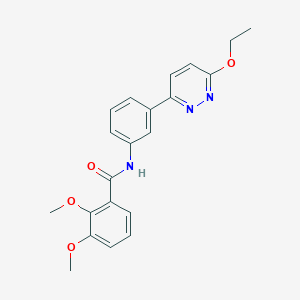
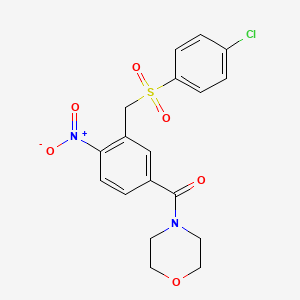
![N~3~-benzyl-6-isobutyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2947496.png)
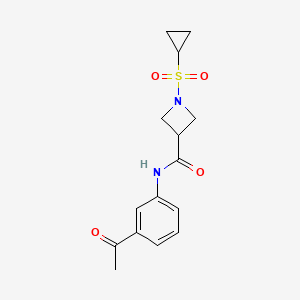
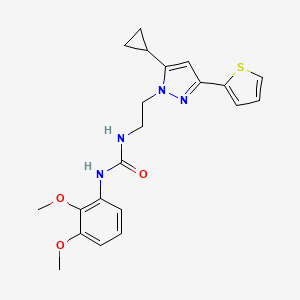
![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)

![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)